molecular formula C19H22N2O4 B027381 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline CAS No. 82925-01-7

1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline

Cat. No. B027381
CAS RN: 82925-01-7
M. Wt: 342.4 g/mol
InChI Key: APCRFYGXPUAKFD-UHFFFAOYSA-N
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Patent
US05604237

Procedure details

A mixture of 1-(2-bromoethyl)-4-nitrobenzene (9.64 g), 1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline hydrochloride (10.59 g) and potassium carbonate (17.38 g) in isopropanol (150 ml) was refluxed for 48 h. The mixture was then filtered and the filtrate evaporated to dryness. The resulting residue was taken up in water and extracted with dichloromethane. The organic layer was washed with water, dried and evaporated to give an oil which crystallised in a mixture of 2-propanol and diethyl ether to give the title compound (10.27 g). M.p.: 118°-119°.
Quantity
9.64 g
Type
reactant
Reaction Step One
Quantity
10.59 g
Type
reactant
Reaction Step One
Quantity
17.38 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=1.Cl.[CH3:14][O:15][C:16]1[CH:17]=[C:18]2[C:23](=[CH:24][C:25]=1[O:26][CH3:27])[CH2:22][NH:21][CH2:20][CH2:19]2.C(=O)([O-])[O-].[K+].[K+]>C(O)(C)C>[CH3:14][O:15][C:16]1[CH:17]=[C:18]2[C:23](=[CH:24][C:25]=1[O:26][CH3:27])[CH2:22][N:21]([CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=1)[CH2:20][CH2:19]2 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
9.64 g
Type
reactant
Smiles
BrCCC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
10.59 g
Type
reactant
Smiles
Cl.COC=1C=C2CCNCC2=CC1OC
Name
Quantity
17.38 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 48 h
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
crystallised in a mixture of 2-propanol and diethyl ether

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CCN(CC2=CC1OC)CCC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 10.27 g
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.